molecular formula C7H15NO2 B12410814 4-Methyl-L-leucine-d3

4-Methyl-L-leucine-d3

Cat. No.: B12410814
M. Wt: 148.22 g/mol
InChI Key: LPBSHGLDBQBSPI-MQBGRFPLSA-N
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Description

Significance of Stable Isotopes in Biological Systems Research

The use of stable isotopes as tracers has revolutionized the study of biological systems. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. musechem.comscispace.com The fundamental principle behind stable isotope labeling lies in the introduction of a molecule containing a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a biological system. musechem.comsilantes.com This "label" allows researchers to distinguish the introduced molecules from their naturally occurring, unlabeled counterparts.

The applications of stable isotopes in biological research are vast and varied. They are crucial for:

Tracing Metabolic Pathways: By introducing a labeled precursor, scientists can follow its conversion into various products, mapping out complex metabolic networks. musechem.comsilantes.com

Quantifying Molecular Dynamics: Stable isotope labeling enables the measurement of the rates of synthesis and degradation of biomolecules like proteins and lipids, providing insights into cellular turnover. nih.gov

Structural Biology: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry utilize stable isotopes to determine the three-dimensional structures of proteins and other macromolecules. silantes.com

Ecological and Environmental Studies: Isotopic analysis of tissues can reveal information about an organism's diet, migratory patterns, and position in the food web. mdpi.comnih.gov

The development of sophisticated analytical techniques, particularly mass spectrometry, has greatly enhanced the utility of stable isotope labeling, allowing for highly sensitive and precise measurements. nih.gov

Overview of Deuterium-Labeled Biomolecules in Contemporary Science

Deuterium, an isotope of hydrogen with a neutron in its nucleus in addition to a proton, has found widespread use in the labeling of biomolecules. scispace.com The substitution of hydrogen with deuterium creates a molecule with a slightly higher mass, which can be readily detected by mass spectrometry. arkat-usa.org This seemingly simple change has profound implications for research.

Deuterium-labeled compounds are invaluable tools in several key areas:

Mass Spectrometry-Based Quantification: In quantitative proteomics, deuterium-labeled peptides or amino acids are used as internal standards to accurately measure the abundance of their unlabeled counterparts in a complex biological sample. researchgate.net

Kinetic Isotope Effect (KIE) Studies: The difference in mass between hydrogen and deuterium can lead to differences in the rates of chemical reactions involving the cleavage of a carbon-hydrogen bond. scispace.com Studying the KIE can provide detailed information about enzymatic reaction mechanisms.

Metabolic Flux Analysis: By administering deuterium oxide (D₂O), or "heavy water," researchers can trace the incorporation of deuterium into various newly synthesized biomolecules, including amino acids, glucose, and lipids. scispace.comnih.gov This allows for the in vivo measurement of metabolic fluxes.

Drug Metabolism and Pharmacokinetics (DMPK): Deuterium labeling can be used to study how drugs are absorbed, distributed, metabolized, and excreted (ADME) by the body. researchgate.net In some cases, deuteration of a drug molecule can even improve its metabolic stability and pharmacokinetic profile. x-chemrx.com

The versatility and relatively low cost of deuterium have made it a popular choice for stable isotope labeling in a wide range of scientific disciplines. scispace.com

Specific Research Focus: 4-Methyl-L-leucine-d3 as a Molecular Probe

Within the diverse landscape of deuterium-labeled biomolecules, specific compounds are synthesized for targeted research applications. This compound is a deuterated analog of the amino acid L-leucine, where three hydrogen atoms on one of the methyl groups have been replaced with deuterium atoms. nih.gov This targeted labeling makes it a precise tool for specific research questions.

4-Methyl-L-leucine is a derivative of the essential amino acid leucine (B10760876) and is studied for its potential roles in protein synthesis and other metabolic pathways. cymitquimica.com Its deuterated form, this compound, serves as a tracer to investigate the metabolic fate and incorporation of this specific amino acid derivative.

The primary application of this compound is as an internal standard in mass spectrometry-based quantitative analysis. lumiprobe.com By adding a known amount of the labeled compound to a biological sample, researchers can accurately quantify the endogenous levels of unlabeled 4-Methyl-L-leucine. This is crucial for understanding how the concentration of this molecule changes in response to various physiological or pathological conditions.

Furthermore, by tracking the incorporation of the deuterium label, scientists can study the pathways through which 4-Methyl-L-leucine is metabolized and utilized by cells. For instance, it can be used to investigate its role in the synthesis of new proteins or its conversion into other metabolites. The enantiomeric purity of the L-form is also a critical aspect, as biological systems are highly stereospecific. mdpi.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₂D₃NO₂
Molecular Weight 148.23 g/mol
CAS Number Not available
Appearance Solid
Color White to off-white

Chemical and Physical Properties of L-Leucine-d3 (methyl-d3)

PropertyValue
Molecular Formula C₆H₁₀D₃NO₂ cdnisotopes.com
Molecular Weight 134.19 g/mol nih.govisotope.com
CAS Number 87828-86-2 cdnisotopes.comisotope.com
Appearance Solid cdnisotopes.com
Color White to off-white cdnisotopes.com
Melting Point 293 °C (decomposes) cdnisotopes.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

148.22 g/mol

IUPAC Name

(2S)-2-amino-5,5,5-trideuterio-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1/i1D3

InChI Key

LPBSHGLDBQBSPI-MQBGRFPLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C)(C)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)CC(C(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl L Leucine D3

Stereospecific Synthesis of Deuterated L-Leucine Derivatives

Achieving stereospecificity is paramount in the synthesis of biologically active molecules like L-amino acids. The introduction of deuterium (B1214612) must not compromise the chiral integrity of the final product. Methodologies for deuterating amino acids have evolved from direct exchange reactions, which can sometimes lead to racemization, to highly controlled stereospecific strategies. mdpi.comnih.gov

Enzymatic Approaches for Chiral Deuterium Incorporation

Biocatalysis offers an elegant solution for stereospecific synthesis due to the inherent chirality of enzymes. These methods operate under mild conditions and exhibit high selectivity, making them ideal for introducing deuterium into amino acids without racemization. nih.gov

Amino Acid Dehydrogenases (AADHs): These enzymes catalyze the reversible reductive amination of α-keto acids to their corresponding L-amino acids. rsc.org For the synthesis of deuterated leucine (B10760876) derivatives, an appropriately deuterated α-keto acid precursor can be subjected to reductive amination using an L-leucine dehydrogenase in the presence of an ammonium (B1175870) source (e.g., ¹⁵NH₄⁺ for dual labeling) and a reducing cofactor like NADH. A key challenge is the need for a deuterated cofactor, [4-²H]-NADH, which can be generated in situ using a second enzyme system, thereby providing an atom-efficient route from inexpensive deuterium sources like D₂O. rsc.org

Branched-Chain Aminotransferases (BCATs): BCATs are involved in the biosynthesis of branched-chain amino acids, including leucine. They catalyze the transfer of an amino group from a donor like L-glutamate to an α-keto acid. nih.govkoreascience.kr By using a deuterated precursor such as 4-methyl-d3-α-ketoisocaproate, a BCAT can stereospecifically synthesize 4-Methyl-L-leucine-d3. The efficiency of this reaction can be enhanced by using coupled enzyme systems to remove inhibitory byproducts. nih.govkoreascience.kr

Dual-Enzyme Systems for Site-Selectivity: Recent research has demonstrated the use of two-protein systems to achieve site-selective deuteration at both the Cα and Cβ positions of amino acids. An aminotransferase paired with a small partner protein can catalyze hydrogen-deuterium (H/D) exchange directly on the free amino acid, offering a pathway to selectively deuterated isotopologs that are otherwise challenging to synthesize. nih.gov

Enzyme ClassPrecursorDeuterium SourceKey Advantage
Amino Acid Dehydrogenase (AADH)Deuterated α-keto acid[4-²H]-NADH (from D₂O)High stereoselectivity; atom-efficient. rsc.org
Branched-Chain Aminotransferase (BCAT)Deuterated α-keto acidPrecursorMimics natural biosynthetic pathway; high specificity. nih.govkoreascience.kr
Dual-Protein SystemsFree Amino AcidD₂ODirect H/D exchange on the amino acid with high site-selectivity. nih.gov

Organometallic Catalysis in Deuterium Labeling Strategies

Innovations in organometallic chemistry have led to powerful methods for direct carbon-hydrogen (C-H) bond activation and subsequent hydrogen isotope exchange (HIE). nih.gov These catalytic systems can offer high efficiency and regioselectivity for deuterium incorporation.

Palladium-Catalyzed H/D Exchange: Palladium catalysts have been successfully employed for the deuteration of amino acids. Protocols have been developed for the H/D exchange at the β-position of N-protected amino amides, which can then be deprotected to yield the desired β-deuterated amino acid. researchgate.netacs.org While this method is highly efficient, its application to the methyl groups of leucine would require careful catalyst and substrate design to direct the exchange to the desired C(sp³)–H bonds. Palladium-catalyzed C(sp³)–H functionalization has also been used to synthesize ¹³C methyl-labeled amino acids, a strategy that could potentially be adapted for deuteration. rsc.org

Ruthenium-Based Catalysts: Ruthenium complexes, such as the Shvo catalyst, have been shown to promote the deuteration of C-H bonds at positions α and β to an amine group. nih.gov This approach is valuable for labeling various drug molecules containing N-alkylamine units.

Iridium and Rhodium Catalysis: While not as commonly cited for leucine specifically, iridium and rhodium complexes are well-known for their ability to catalyze HIE reactions on a wide range of organic substrates, often with high regioselectivity directed by functional groups within the molecule.

Catalyst TypeDeuterium SourceTarget PositionKey Features
Palladium (Pd)D₂Oβ-positionHigh efficiency for N-protected amino amides. researchgate.netacs.org
Ruthenium (Ru)Acetone-d6, D₂Oα- and β-positionsEffective for N-alkylamine-containing compounds. nih.gov
Iridium (Ir) / Rhodium (Rh)D₂Various C-H bondsHigh activity and potential for regioselectivity.

Multi-step Chemical Synthesis Pathways for Site-Specific Deuteration

Classical organic synthesis provides the most versatile, albeit often lengthy, approach to creating specifically labeled compounds. mdpi.com These pathways rely on building the molecule from smaller, isotopically enriched fragments, ensuring precise placement of the deuterium atoms.

A common strategy involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, an Evans' chiral auxiliary can be used to direct the stereoselective synthesis of L-leucine. rsc.org To synthesize this compound, this approach would be modified to use a deuterated alkylating agent, such as 1-iodo-2-methyl-d3-propane. A general synthetic scheme is outlined below:

Preparation of the Chiral Auxiliary: An Evans' auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an appropriate acyl chloride.

Asymmetric Alkylation: The resulting imide is deprotonated to form a chiral enolate, which is then alkylated with a deuterated electrophile (e.g., CD₃-containing isobutyl iodide). The bulky auxiliary directs the alkylation to occur stereoselectively.

Hydrolysis and Deprotection: The chiral auxiliary is cleaved, typically via hydrolysis, to release the enantiomerically pure, deuterated amino acid.

An alternative and highly efficient method involves the diastereoselective conjugate addition of a labeled organocopper reagent to a crotonate attached to a chiral sultam. rsc.org This approach has been used to prepare [5-¹³C]-L-leucine with greater than 98% diastereomeric excess at the C-4 position and could be adapted for deuteration by using a deuterated organocopper reagent. rsc.org

Precursor Design and Isotopic Enrichment Optimization

The efficiency and cost-effectiveness of synthesizing this compound are heavily dependent on the design and availability of isotopically enriched precursors. nih.gov The choice of precursor is often dictated by the synthetic route (e.g., enzymatic vs. chemical).

α-Keto Acid Precursors: For biosynthetic and enzymatic approaches, deuterated α-keto acids are the most common precursors. isotope.com Specifically, 4-methyl-2-oxovaleric acid (α-ketoisocaproate) is the direct precursor to leucine. bohrium.com The synthesis of (4-methyl-d3)-α-ketoisocaproate is a key step. This can be achieved through multi-step organic synthesis starting from simple, commercially available deuterated materials like iodomethane-d3 (B117434) (CD₃I). researchgate.net The concentration of this precursor in the reaction or cell culture medium must be optimized to ensure high levels of isotopic incorporation without metabolic scrambling or toxicity. bohrium.com

Simple Labeled Building Blocks: For multi-step chemical syntheses, the precursors are simpler deuterated molecules. As mentioned, CD₃I is a versatile precursor for introducing a trideuteromethyl group. nih.gov Other precursors could include isobutyraldehyde-d3 or isovaleric acid-d3, depending on the specific synthetic pathway.

Optimizing isotopic enrichment involves ensuring that the labeled precursor is efficiently incorporated into the final product with minimal dilution from endogenous, unlabeled pools. In cell-based expression systems, this often involves using auxotrophic strains of E. coli that cannot synthesize leucine themselves, forcing them to utilize the externally supplied labeled precursor. bohrium.com For in vitro enzymatic reactions, enrichment levels can approach 100%, limited only by the isotopic purity of the starting materials.

Derivatization Techniques for Enhanced Research Applications

Once synthesized, this compound is often chemically modified or derivatized to facilitate its use in various analytical or synthetic applications.

Protection for Peptide Synthesis: For incorporation into peptides, the amino and carboxyl groups of this compound must be protected. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group, and methyl or benzyl (B1604629) esters for the carboxyl group. proteogenix.science These protected derivatives are the active building blocks used in solid-phase peptide synthesis (SPPS).

Derivatization for LC-MS Analysis: For accurate quantification in biological matrices, amino acids are frequently derivatized prior to analysis by liquid chromatography-mass spectrometry (LC-MS). Derivatization improves chromatographic separation and enhances ionization efficiency. A widely used reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with the primary amino group to form a stable, fluorescent, and easily ionizable derivative. mdpi.com Another simple method involves using urea (B33335) as a derivatizing agent, which reacts with amino acids to form carbamoyl (B1232498) derivatives suitable for LC-MS analysis. mdpi.com

Derivatization PurposeReagent/MethodResulting CompoundApplication
Peptide SynthesisFmoc-OSu or Boc-anhydrideFmoc- or Boc-protected amino acidSolid-Phase Peptide Synthesis (SPPS). proteogenix.science
LC-MS QuantificationAQC (AccQ•Tag™)AQC-amino acid adductTargeted amino acid analysis. mdpi.com
LC-MS QuantificationUreaCarbamoyl-amino acidAmino acid analysis in complex samples. mdpi.com

Sophisticated Analytical Techniques Utilizing 4 Methyl L Leucine D3

Mass Spectrometry (MS) Applications in Quantitative Analysis

In mass spectrometry, the primary advantage of using a stable isotope-labeled compound like 4-Methyl-L-leucine-d3 is its role as an ideal internal standard. Because it is chemically identical to its unlabeled (or "light") counterpart, it behaves identically during sample preparation, chromatographic separation, and ionization. However, its increased mass allows it to be clearly distinguished by the mass spectrometer, enabling precise and accurate quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying specific molecules in complex mixtures like biological fluids. youtube.com In a typical targeted assay, this compound is added to a sample at a known concentration before any processing steps. The sample is then subjected to liquid chromatography to separate the analyte of interest (endogenous L-leucine) from other matrix components. Both the endogenous L-leucine and the this compound internal standard co-elute from the chromatography column and enter the mass spectrometer.

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where it selectively monitors specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.gov The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte, effectively correcting for any sample loss during preparation or fluctuations in instrument response. This approach significantly improves the reproducibility and accuracy of the quantification. sciex.com

Table 1: Representative LC-MS/MS Parameters for L-leucine Quantification Using this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
L-leucine (Analyte)132.186.1Positive
This compound (Internal Standard)135.189.1Positive

Metabolomic profiling aims to identify and quantify a wide array of small molecules within a biological sample in a single analysis. High-resolution mass spectrometry (HRMS) is a key technology in this field, providing highly accurate mass measurements that facilitate the identification of unknown compounds. nih.govnih.gov

In untargeted and targeted metabolomic studies, this compound can be included in a mixture of stable isotope-labeled standards that is spiked into each sample. This serves several purposes. Firstly, it acts as a quality control check to monitor instrument performance and data quality across a large batch of samples. Secondly, it aids in the confident identification of endogenous L-leucine by matching both the highly accurate mass and the chromatographic retention time. researchgate.net While full quantification in untargeted metabolomics is complex, the internal standard helps in assessing relative changes in L-leucine levels across different sample groups. nih.gov The high resolving power of HRMS allows for the separation of the isotopic peaks of the labeled and unlabeled compounds, even at high concentrations. youtube.com

The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for quantitative mass spectrometry. ckisotopes.com A SIL-IS like this compound is the ideal internal standard because it shares the same physicochemical properties as the target analyte. medchemexpress.commedchemexpress.com

Key advantages conferred by using this compound as an internal standard include:

Correction for Matrix Effects: Biological samples contain complex matrices that can suppress or enhance the ionization of the target analyte. Since the SIL-IS is chemically identical, it experiences the same matrix effects, and the ratio-based calculation cancels out this interference.

Compensation for Sample Preparation Variability: Losses can occur during extraction, derivatization, or other sample handling steps. The SIL-IS is added at the beginning of the workflow, meaning it is subject to the same potential losses as the analyte, thereby ensuring the accuracy of the final calculated concentration.

Improved Precision and Accuracy: By accounting for variations in extraction efficiency, chromatographic performance, and instrument response, the use of a SIL-IS leads to significantly higher precision and accuracy compared to other calibration methods. lumiprobe.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

In NMR spectroscopy, deuterium (B1214612) labeling is a powerful strategy for simplifying complex spectra and probing molecular structure and dynamics. While carbon-13 and nitrogen-15 (B135050) are the most common isotopes used in biomolecular NMR, deuterium plays a unique and critical role, particularly in the study of large and complex systems like proteins. nih.gov

Deuterium (²H) has a nuclear spin of 1, which differs from the spin-½ of protons (¹H). This property allows for direct observation via ²H NMR. These studies can provide valuable information on molecular dynamics and local environment. For a molecule like this compound, the deuterium atoms on the methyl groups can act as reporters. Changes in the ²H NMR signal can indicate alterations in the conformational freedom of the leucine (B10760876) side chain.

Furthermore, deuterium is instrumental in hydrogen-deuterium exchange (HDX) experiments. researchgate.net When a protein is placed in a D₂O solvent, labile amide protons on the protein backbone exchange with deuterons from the solvent. The rate of this exchange, which can be monitored by NMR or mass spectrometry, is highly dependent on the proton's solvent accessibility and its involvement in hydrogen bonding. Slower exchange rates imply that the proton is located in a stable, structured region of the protein, such as an α-helix or β-sheet. These experiments provide critical insights into protein folding, stability, and conformational dynamics. nih.gov

One of the major challenges in studying proteins larger than ~25 kDa with NMR is the rapid signal decay (transverse relaxation), which leads to broad spectral lines and poor sensitivity. This effect is driven primarily by dipole-dipole interactions between protons. Replacing most of the protons in a protein with deuterons—a process known as perdeuteration—dramatically reduces these interactions, leading to sharper lines and significantly improved spectral quality. nih.govutoronto.ca

A common strategy is to grow proteins in a D₂O-based medium, resulting in a highly deuterated protein. Specific protonated amino acids, or precursors that lead to them, can then be added back. For instance, by providing a deuterated growth medium supplemented with this compound (along with other specifically labeled precursors), it is possible to produce a protein where only specific methyl groups, like those on leucine, are protonated while the rest of the protein is deuterated. nih.govutoronto.ca This selective protonation creates a simplified ¹H NMR spectrum where only signals from the desired methyl groups are visible. This approach is invaluable for studying the structure and dynamics of large proteins and protein complexes, as methyl groups are excellent probes of the hydrophobic core of proteins. nih.govmpg.de

Table 2: Impact of Deuteration on Protein NMR Spectroscopy

FeatureProtonated Protein SampleDeuterated Protein Sample (with selective protonation)
Spectral Complexity High; severe signal overlapDrastically reduced; only specific signals are visible
Signal Linewidth Broad, especially for large proteinsNarrow, leading to higher resolution and sensitivity
Relaxation Rate Fast, limiting the study of large moleculesSlow, enabling the study of high-molecular-weight systems
Primary Application Structure and dynamics of small proteins (<25 kDa)Structure and dynamics of large proteins and complexes (>30 kDa)

Applications of 4 Methyl L Leucine D3 in Metabolic Pathway Elucidation

Metabolic Flux Analysis (MFA) with Deuterium (B1214612) Tracers

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. The use of stable isotope tracers like 4-Methyl-L-leucine-d3 is central to MFA, enabling the elucidation of intracellular metabolic activities. nih.govmedchemexpress.com When cells are supplied with this labeled substrate, the deuterium atoms are incorporated into downstream metabolites. By measuring the distribution of these isotopic labels using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the relative contributions of different pathways to metabolite production. nih.govnih.gov

Determining metabolic fluxes directly within a living organism (in vivo) presents unique challenges, but deuterium-labeled tracers offer a robust solution. Techniques such as Deuterium Metabolic Imaging (DMI) and liquid chromatography-mass spectrometry (LC-MS/MS) can be used to non-invasively track the fate of the tracer in real-time. nih.govau.dk The low natural abundance of deuterium in the body ensures that the signals detected are almost exclusively from the administered tracer, providing a clear window into metabolic processes. nih.gov

The principles demonstrated with other deuterated tracers, such as [²H₃]acetate, which is used to track substrate flux through the tricarboxylic acid (TCA) cycle, are directly applicable to this compound. bohrium.com Leucine's catabolism produces key metabolic intermediates, and by tracing the deuterium label, scientists can quantify the activity of these pathways in a whole-organism context. This approach is invaluable for understanding how diet, disease, or therapeutic interventions alter systemic metabolism.

This compound is instrumental in dissecting how different cell types and organs utilize leucine (B10760876). Leucine metabolism is not uniform throughout the body; tissues like skeletal muscle, liver, and adipose tissue exhibit distinct metabolic profiles. nih.gov By administering the tracer and subsequently analyzing tissue samples, researchers can create a detailed map of leucine's fate, identifying which organs are primary sites of its uptake, oxidation, or incorporation into protein. au.dk

At the cellular level, this tracer helps identify the specific transport proteins responsible for leucine uptake. For instance, studies on the human blood-brain barrier cell model (hCMEC/D3) have elucidated the roles of various amino acid transporters in moving leucine into the brain. nih.gov Such research is critical for understanding nutrient supply to vital organs and how these processes are regulated.

Table 1: Key L-leucine Transporters Identified in hCMEC/D3 Cells

Transporter System Gene Name Function Role in Leucine Transport
LAT1 SLC7A5/SLC3A2 Na⁺-independent antiporter for large neutral amino acids. Major transporter for leucine across the blood-brain barrier. nih.gov
LAT4 SLC43A2 Facilitative diffusion transporter. Contributes to leucine uptake. nih.gov
B⁰AT2 SLC6A15 Sodium-dependent symporter. Plays a role in the sodium-dependent portion of leucine transport. nih.gov

As a branched-chain amino acid (BCAA), leucine is a significant source of carbon for central metabolic pathways. Following its initial transamination, the carbon skeleton of leucine is broken down into acetyl-CoA and acetoacetate. nih.gov When this compound is used as a tracer, the deuterium label is carried on these intermediates as they enter the tricarboxylic acid (TCA) cycle. This allows for the precise measurement of the flux from leucine into the TCA cycle, providing insights into cellular energy production and the biosynthesis of other molecules. nih.govbohrium.com While deuterium traces the hydrogen atoms, the flow of carbon and nitrogen from leucine can be inferred or tracked simultaneously with other isotopes like ¹³C and ¹⁵N, offering a comprehensive view of metabolic networks. nih.gov

Investigating Amino Acid Turnover and Compartmentation

Beyond its role as a fuel source, leucine is a fundamental building block for proteins. This compound is a key tool for studying the dynamic processes of protein synthesis, degradation, and the movement of amino acids within and between cellular compartments.

The rate at which new proteins are synthesized and old ones are degraded is a critical indicator of metabolic health. Leucine is a well-known activator of the mTOR signaling pathway, which is a central regulator of protein synthesis. nih.govnih.gov By introducing this compound, researchers can measure its rate of incorporation into newly synthesized proteins. researchgate.net This technique, often a component of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the precise quantification of protein synthesis rates.

Conversely, by monitoring the rate at which the labeled leucine is diluted in the free amino acid pool over time, scientists can calculate protein degradation rates. These measurements have been applied in numerous contexts, from understanding muscle growth in response to exercise to studying the dysregulation of protein turnover in diseases like cancer. nih.govnih.gov For example, SILAC coupled with immunoprecipitation (SILAC-IP) has used Leu-d3 to identify specific protein-protein interactions and quantify changes in these complexes under different cellular conditions.

Table 2: Example of Proteins Identified as Binding Partners with 14-3-3β in a Hepatocellular Carcinoma Cell Line (QGY7703) using Leu-d3 SILAC-IP

Identified Protein Function Implication
HSP86 Heat shock protein, molecular chaperone. Altered protein folding and stability pathways in cancer cells.
SKB1hs Methyltransferase, involved in signal transduction. Potential changes in cellular signaling cascades.
GADPH Glycolytic enzyme, also involved in other cellular functions. Link between metabolic shifts and protein complex formation.

Understanding where leucine is located within the cell and how it moves between compartments like the cytoplasm, mitochondria, and lysosomes is crucial for a complete picture of its metabolic roles. Tracing this compound allows researchers to investigate these transport dynamics. As previously noted, studies have successfully used leucine tracing to characterize the activity of specific amino acid transporters at the plasma membrane, such as those forming the blood-brain barrier. nih.gov This methodology can be extended to transporters on organellar membranes, providing data on how cells manage and compartmentalize their amino acid pools to meet specific metabolic demands, such as fueling mitochondrial energy production or activating mTOR signaling at the lysosomal surface. nih.govnih.gov

Characterization of Enzymatic Mechanisms via Kinetic Isotope Effects

The use of isotopically labeled compounds is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.gov Kinetic Isotope Effects (KIEs) are observed when an atom in a reactant is replaced by one of its heavier isotopes, leading to a change in the reaction rate. This phenomenon provides valuable insights into the transition states and rate-determining steps of enzymatic reactions. nih.govnih.gov this compound, a deuterated version of the essential amino acid L-leucine, serves as a crucial probe in such studies.

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in the methyl group of L-leucine creates this compound. This isotopic substitution leads to a slightly greater mass and a lower zero-point energy for the C-D bond compared to the C-H bond. nih.gov Consequently, more energy is required to break the C-D bond, which can result in a slower reaction rate if this bond cleavage is part of the rate-limiting step of an enzymatic reaction. This is known as a primary kinetic isotope effect. nih.gov

By comparing the reaction kinetics of an enzyme with the natural, unlabeled 4-Methyl-L-leucine and the deuterated this compound, researchers can determine the KIE. The magnitude of the KIE can reveal whether the C-H bond at the labeled position is broken during the rate-determining step of the reaction. A significant KIE (typically >1.5) suggests that C-H bond cleavage is indeed rate-limiting. Conversely, a KIE close to unity indicates that this bond cleavage is not involved in the slowest step of the reaction.

The application of this compound in KIE studies allows for the detailed characterization of enzymes involved in leucine metabolism. For instance, in reactions catalyzed by aminotransferases or dehydrogenases that act on leucine, deuteration of the methyl group can help elucidate the precise mechanism of substrate binding and transformation.

Table 1: Hypothetical Kinetic Data for an Enzyme-Catalyzed Reaction Involving 4-Methyl-L-leucine

SubstrateVmax (µmol/min)Km (mM)Vmax/Km (µmol/min·mM)Kinetic Isotope Effect (DV/K)
4-Methyl-L-leucine12.50.8514.71\multirow{2}{*}{2.1}
This compound8.21.186.95

This table presents hypothetical data for illustrative purposes.

The data in the table above illustrates how kinetic parameters can differ between the unlabeled and deuterated substrate. The observed difference in the Vmax/Km values would be used to calculate the kinetic isotope effect, providing evidence for the involvement of the methyl C-H bonds in the rate-limiting step of the hypothetical enzymatic reaction. Such studies are instrumental in building a complete picture of an enzyme's catalytic cycle.

Furthermore, secondary KIEs can also be observed even when the C-D bond is not broken during the reaction. nih.gov These effects arise from changes in hybridization or the steric environment of the labeled position during the transition state and are typically smaller than primary KIEs. Analyzing both primary and secondary KIEs with this compound can provide a highly detailed map of the transition state structure for a given enzymatic reaction.

Role of 4 Methyl L Leucine D3 in Quantitative Proteomics Research

Stable Isotope Labeling in Mammals (SILAM) for Proteome Quantification

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. The SILAM (Stable Isotope Labeling in Mammals) approach extends this technique to whole organisms. The core principle involves replacing a standard "light" amino acid in the cell culture medium or animal diet with a "heavy" stable isotope-labeled counterpart, such as 4-Methyl-L-leucine-d3.

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in a "light" medium containing normal L-leucine, while the other is grown in a "heavy" medium containing L-leucine-d3. Over several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the second cell population.

After the experimental treatment, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin. When the resulting peptide mixtures are analyzed by mass spectrometry, peptides from the two populations that are identical in sequence will appear as a pair of peaks separated by a specific mass difference corresponding to the number of deuterated leucine (B10760876) residues they contain. For a peptide containing one leucine, the mass shift will be 3 Daltons. The relative intensity of these peaks in the mass spectrum provides a direct and accurate measure of the relative abundance of the protein in the two samples. longdom.org

The use of deuterated leucine is advantageous because it is an essential amino acid and is abundant in most proteomes. liverpool.ac.uk This ensures broad coverage of the proteome. Furthermore, the SILAC method allows for the mixing of samples at the cellular level, which minimizes quantitative errors that can be introduced during subsequent sample processing steps like protein extraction, digestion, and fractionation. longdom.org

Table 1: Example SILAC Experimental Design for Proteome Quantification | Step | Control Sample (Light) | Experimental Sample (Heavy) | | :--- | :--- | :--- | | 1. Metabolic Labeling | Cells cultured in medium with standard L-leucine. | Cells cultured in medium with this compound. | | 2. Experimental Treatment | Application of control condition. | Application of experimental stimulus. | | 3. Sample Combination | Equal numbers of "light" and "heavy" cells are mixed. | | 4. Protein Extraction & Digestion | Combined cell lysate is processed to generate peptides. | | 5. LC-MS/MS Analysis | Peptides are separated and analyzed by mass spectrometry. | | 6. Quantification | The ratio of peak intensities for "heavy" vs. "light" peptide pairs is calculated to determine relative protein abundance. |

Quantitative Analysis of Protein Turnover and Synthesis Rates

Understanding the dynamics of protein synthesis and degradation, collectively known as protein turnover, is crucial for comprehending cellular physiology. Stable isotopes like this compound are instrumental in these dynamic studies. By introducing the labeled amino acid and monitoring its incorporation into proteins over time, researchers can measure the rates at which individual proteins are synthesized and degraded. liverpool.ac.uk

In a typical pulse-chase experiment to measure protein turnover, cells are first grown in a medium containing this compound until their proteomes are fully labeled (the "pulse"). Subsequently, the cells are transferred to a medium containing an excess of unlabeled L-leucine (the "chase"). liverpool.ac.uk Samples are collected at various time points during the chase period.

Mass spectrometric analysis of these samples allows for the tracking of the ratio of heavy (d3-labeled) to light (unlabeled) forms of each peptide. The rate at which the heavy signal decreases over time reflects the degradation rate of the parent protein. liverpool.ac.uk Conversely, the rate of new protein synthesis can be measured by monitoring the incorporation of the heavy label into proteins after switching from a light to a heavy medium. nih.gov This approach provides detailed insights into the half-lives of thousands of proteins simultaneously, revealing how protein stability is regulated in response to different stimuli. liverpool.ac.uknih.gov

Table 2: Research Findings on Protein Turnover using Leucine Isotopes

Study Focus Methodology Key Finding Reference
Individual Protein Turnover Yeast cells prelabeled with decadeuterated leucine followed by an unlabeled chase. Demonstrated that different proteins exhibit vastly different turnover rates, with the rate of label loss following a single exponential decay curve for each protein. liverpool.ac.uk
Spatial Proteome Turnover Pulse SILAC with heavy lysine (B10760008) and arginine isotopes in human HeLa cells. Revealed that protein turnover rates can differ depending on the subcellular compartment, with an average 50% turnover value of approximately 20 hours for many proteins. nih.gov

| Whole-Body Protein Turnover | Continuous infusion of 15N-glycine in pigs with dietary leucine supplementation. | Showed that increasing dietary leucine intake can reduce whole-body protein synthesis and degradation, improving the efficiency of protein deposition in healthy states. | nih.gov |

Differential Proteomics for Identifying Newly Synthesized Proteins

Differential proteomics aims to identify and quantify proteins that are newly synthesized in response to a specific stimulus or cellular state. Pulse-labeling with stable isotope-coded amino acids is a powerful strategy for this purpose. By exposing cells to this compound for a short period (a "pulse"), only the proteins synthesized during this window will incorporate the heavy label.

This method allows for the specific detection and quantification of the newly synthesized proteome, distinguishing it from the pre-existing, static proteome. nih.gov This is particularly valuable for studying rapid cellular responses to stimuli, such as drug treatment, stress, or growth factor signaling, where changes in protein synthesis may occur quickly and might be masked by the high abundance of pre-existing proteins. nih.gov

Combining pulse-labeling with enrichment techniques can further enhance the sensitivity for detecting low-abundance newly synthesized proteins. nih.govresearchgate.net For instance, if used in conjunction with bio-orthogonal amino acids like azidohomoalanine (AHA), stable isotopes can provide an additional layer of quantification for the enriched newly synthesized proteins. nih.gov The mass shift introduced by this compound allows for the direct comparison of the rates of synthesis of specific proteins under different conditions within a single mass spectrometry experiment.

Applications in Protein-Protein Interaction Studies

Identifying the interaction partners of a specific protein is key to understanding its biological function. Combining immunoprecipitation (IP) with SILAC, often termed IP-SILAC, is a robust method for distinguishing bona fide interaction partners from non-specific background contaminants.

In this approach, one cell population is labeled with heavy this compound and expresses a tagged version of the "bait" protein, while a control cell population, labeled with light L-leucine, expresses an empty vector or an irrelevant tag. After mixing the lysates, an IP is performed against the tag. longdom.org

True interaction partners will be co-precipitated with the bait protein and will therefore show a high heavy-to-light ratio in the mass spectrometric analysis. In contrast, proteins that bind non-specifically to the antibody or beads will be present in roughly equal amounts from both lysates, resulting in a heavy-to-light ratio of approximately 1:1. longdom.org This quantitative discrimination allows for high-confidence identification of protein interaction networks. Research has successfully applied a Leu-d3 labeling strategy coupled with IP to identify specific members of a protein complex, demonstrating the feasibility of this approach for mapping protein-protein interactions. longdom.org

Advanced Biological and Mechanistic Investigations Using 4 Methyl L Leucine D3

Exploration of Leucine's Regulatory Roles Beyond Protein Synthesis

Leucine (B10760876) is widely recognized for its fundamental role as a building block in protein synthesis. However, emerging research has highlighted its significance as a signaling molecule that regulates various metabolic processes, most notably through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. researchgate.net The use of isotopically labeled leucine, such as 4-Methyl-L-leucine-d3, has been instrumental in dissecting these complex regulatory networks.

By employing this compound as a tracer, researchers can quantitatively track the flux of leucine through various metabolic pathways, distinguishing it from endogenous leucine pools. This approach has provided critical insights into how leucine availability influences cellular energy status and nutrient sensing. For instance, studies have shown that leucine administration can stimulate the mTORC1 signaling cascade, a key regulator of cell growth and proliferation. The downstream effects of mTORC1 activation include the promotion of protein synthesis and the inhibition of autophagy.

Furthermore, investigations utilizing deuterated leucine have helped to elucidate its role in glucose homeostasis and lipid metabolism. nih.gov Leucine has been shown to enhance insulin (B600854) sensitivity and promote glucose uptake in skeletal muscle. By tracing the metabolic fate of this compound, scientists can map its conversion to metabolites that influence these pathways. The breakdown of leucine can contribute to the cellular energy pool through the production of acetyl-CoA and acetoacetate, intermediates of the Krebs cycle. medchemexpress.com

The ability to monitor the precise metabolic fate of this compound provides a quantitative framework for understanding how this single amino acid can exert such profound and diverse effects on cellular physiology, extending far beyond its contribution to the primary structure of proteins.

Stereochemical Probing of Biosynthetic Pathways

The biosynthesis of complex natural products often involves intricate enzymatic reactions that proceed with a high degree of stereoselectivity. Understanding the stereochemical course of these transformations is crucial for elucidating the underlying enzymatic mechanisms and for the potential bioengineering of novel pathways. This compound, with its defined stereochemistry and isotopic label, serves as an invaluable probe for these investigations.

The synthesis of L-leucine selectively labeled with stable isotopes in either of its diastereotopic methyl groups has been a significant advancement in this field. researchgate.net By feeding organisms with stereospecifically labeled this compound and analyzing the isotopic distribution in the resulting natural products, researchers can deduce the stereochemical outcome of the enzymatic reactions involved in the biosynthetic pathway. This technique is particularly powerful when combined with advanced analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

For example, in the study of polyketide and non-ribosomal peptide biosynthesis, isotopically labeled amino acids are used to determine the origin of specific carbon atoms and to unravel the sequence of enzymatic reactions. The defined stereochemistry of this compound allows for the unambiguous assignment of signals in the NMR spectra of the isolated natural products, providing detailed insights into the stereospecificity of the enzymes responsible for their assembly.

The general biosynthetic pathway of L-leucine itself involves a multi-step conversion from 2-keto-isovalerate. nih.gov The enzymes in this pathway, such as 2-isopropylmalate synthase and 3-isopropylmalate dehydrogenase, exhibit strict stereochemical control. By using precursors labeled with deuterium (B1214612) at specific positions, the stereochemical course of these enzymatic reactions can be meticulously mapped.

Studies on Protein Conformation and Dynamics in Deuterated Media

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins at atomic resolution. The use of isotopically labeled amino acids, such as this compound, has significantly expanded the capabilities of NMR, particularly for the study of large and complex protein systems. nih.gov

In protein NMR, spectral complexity and signal overlap can be major challenges, especially for high-molecular-weight proteins. Selective isotopic labeling, where specific amino acids or specific positions within an amino acid are labeled with stable isotopes like deuterium (²H), ¹³C, or ¹⁵N, can dramatically simplify the NMR spectra. The introduction of deuterium at specific sites in a protein can reduce the rate of transverse relaxation, leading to sharper NMR signals and improved spectral resolution. nih.gov

The "local deuteration" approach, where only specific protons in an amino acid side chain are replaced with deuterium, has proven to be particularly beneficial. nih.gov For leucine residues, the methyl groups are often located in the hydrophobic core of proteins and are sensitive reporters of protein structure and dynamics. By using this compound, where the methyl protons are deuterated, researchers can selectively observe the signals from other protons in the leucine side chain or from neighboring residues, reducing spectral crowding and facilitating the analysis of protein dynamics.

Forbidden Coherence Transfer (FCT) experiments, in conjunction with local deuteration, can provide quantitative information on local dynamics and the local proton density that contributes to relaxation. nih.gov These studies have demonstrated that even in the absence of complete protein deuteration, the strategic introduction of deuterium in leucine methyl groups can significantly improve the quality of NMR data. This approach has been successfully applied to study the conformation and dynamics of a variety of proteins, including membrane proteins and large enzyme complexes. nih.gov

Elucidating Molecular Fate and Subcellular Dynamics in Complex Biological Systems

Understanding the journey of a molecule within a cell—from its uptake and transport to its incorporation into macromolecules and eventual degradation—is fundamental to cell biology. This compound serves as an excellent tracer for elucidating the molecular fate and subcellular dynamics of leucine in complex biological systems.

The transport of leucine across the cell membrane is mediated by specific amino acid transporters, such as the L-type amino acid transporters (LATs). nih.gov Once inside the cell, this compound can follow several metabolic routes. A significant portion is utilized for protein synthesis, where it is incorporated into newly synthesized proteins. The rate of incorporation can be quantified using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), providing a measure of protein turnover.

Beyond protein synthesis, leucine can be catabolized in the mitochondria. The initial step is a transamination reaction to form α-ketoisocaproate (α-KIC). This is followed by oxidative decarboxylation, leading to the production of isovaleryl-CoA, which can then be further metabolized to generate ATP. By tracking the deuterated label from this compound through these metabolic pathways, researchers can quantify the flux of leucine towards energy production versus protein synthesis under different physiological conditions.

Future Perspectives and Emerging Research Avenues for 4 Methyl L Leucine D3

Integration with Multi-Omics Data for Systems-Level Understanding

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study biological systems holistically. The integration of data from these different molecular levels provides a more comprehensive and systems-level understanding of cellular function. Stable isotope tracers like 4-Methyl-L-leucine-d3 are set to play a crucial role in these multi-omics approaches by adding a dynamic dimension to the static snapshots provided by traditional omics measurements.

By introducing this compound into a biological system, researchers can trace its incorporation into newly synthesized proteins and its metabolic fate through various pathways. This information, when combined with proteomic and metabolomic analyses, can reveal the flux and regulation of metabolic networks in response to different stimuli or in disease states. For instance, integrated analysis could elucidate how perturbations in gene expression, identified through transcriptomics, translate into changes in protein synthesis and metabolic fluxes, as traced by this compound. researchgate.netmdpi.comnih.gov This integrated approach can help to build more accurate and predictive models of cellular metabolism and its regulation.

A key application lies in the study of diseases characterized by metabolic dysregulation, such as cancer and metabolic syndrome. By employing a systems biology approach, this compound can help to unravel the complex interplay between different molecular layers, leading to the identification of novel biomarkers and therapeutic targets. biorxiv.orgnih.gov

Table 1: Potential Multi-Omics Integration Strategies with this compound

Omics LayerData TypeIntegration with this compoundPotential Insights
Proteomics Protein abundance and turnoverQuantifying the rate of protein synthesis by measuring the incorporation of this compound.Understanding the dynamics of the proteome in response to various conditions.
Metabolomics Metabolite concentrationsTracing the metabolic fate of the leucine (B10760876) backbone and identifying downstream metabolites.Mapping active metabolic pathways and identifying metabolic bottlenecks. mdpi.com
Transcriptomics Gene expression levelsCorrelating changes in gene expression with alterations in protein synthesis and metabolic flux.Elucidating the regulatory mechanisms that connect gene expression to metabolic function.
Fluxomics Metabolic flux ratesProviding a direct measure of the flow of carbon and nitrogen through metabolic pathways.Quantifying the activity of metabolic networks under different physiological states.

Development of Novel Tracing and Imaging Modalities

The unique isotopic signature of this compound makes it an ideal tracer for the development of innovative in vivo tracing and imaging techniques. These methods promise to provide unprecedented spatial and temporal resolution of metabolic processes within living organisms.

One of the most promising areas is the advancement of mass spectrometry imaging (MSI). frontiersin.orgnih.govnih.govamolf.nl MSI allows for the label-free visualization of the distribution of hundreds of molecules, including metabolites and lipids, directly in tissue sections. By administering this compound, it will be possible to not only map the distribution of leucine but also to visualize the spatial organization of its metabolic products within complex tissues. This could provide critical insights into metabolic heterogeneity in tumors or the localized metabolic changes that occur in neurodegenerative diseases.

Furthermore, the development of new positron emission tomography (PET) tracers based on leucine analogs is an active area of research. nih.govmdpi.commiragenews.commdpi.comnih.govnih.gov While not radioactive itself, this compound can serve as a non-radioactive standard and precursor for the synthesis of novel PET tracers. These tracers could be designed to have improved specificity for certain amino acid transporters that are upregulated in cancer cells, potentially leading to more sensitive and accurate tumor imaging.

Advancements in Computational Modeling for Isotopic Data Interpretation

The increasing complexity of data generated from stable isotope tracing studies necessitates the development of sophisticated computational models for their interpretation. Advancements in this area will be critical for extracting meaningful biological insights from experiments using this compound.

Metabolic Flux Analysis (MFA) is a powerful computational technique that uses isotopic labeling data to quantify the rates of metabolic reactions within a cell. nih.govplos.orgnih.gov By feeding cells with this compound and measuring the isotopic enrichment in downstream metabolites, MFA can provide a detailed map of cellular metabolism. Future developments in MFA software and algorithms will enable the analysis of more complex, genome-scale models and the integration of multi-omics data, leading to a more comprehensive understanding of metabolic regulation. frontiersin.orgbiorxiv.org

Moreover, the development of kinetic models that can describe the dynamic changes in metabolite concentrations and isotopic labeling will be crucial for studying non-steady-state metabolic conditions. These models, when combined with data from this compound tracing experiments, will allow for a more nuanced understanding of how metabolic networks adapt to changing environmental conditions.

Potential for New Discoveries in Fundamental Biological Processes

The use of this compound as a tracer has the potential to drive new discoveries in a wide range of fundamental biological processes where L-leucine plays a critical regulatory role.

A prime example is the study of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. grantome.comnih.govnih.govresearchgate.netyoutube.com L-leucine is a key activator of the mTORC1 complex. By using this compound, researchers can precisely track the uptake and intracellular trafficking of leucine and investigate how this is linked to the spatial and temporal activation of mTORC1 signaling. This could lead to a deeper understanding of how nutrient availability is sensed by cells and how this information is translated into decisions about growth and metabolism.

Furthermore, this compound can be instrumental in uncovering novel metabolic pathways and the functions of uncharacterized enzymes. nih.govnih.govfrontiersin.orgmdpi.com By tracing the metabolic fate of the deuterated leucine, it may be possible to identify previously unknown metabolites and the enzymatic reactions that produce them. This approach, known as stable isotope-resolved metabolomics (SIRM), has already proven to be a powerful tool for metabolic discovery. nih.govnih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 4-Methyl-L-leucine-d3 with high isotopic purity?

  • Answer : Synthesis requires precise deuteration at the 4-methyl position, typically via catalytic exchange or enzymatic methods. Critical parameters include solvent selection (e.g., D₂O for proton exchange), temperature control (25–50°C), and catalyst choice (e.g., Pd/C or deuterated enzymes). Isotopic purity (>98%) should be verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) with deuterium decoupling . Contamination risks arise from residual protiated solvents or incomplete deuteration cycles, necessitating iterative purification steps (e.g., HPLC with chiral columns) .

Q. How can researchers validate the structural integrity of this compound in metabolic studies?

  • Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze ¹H and ¹³C spectra for absence of protiated methyl peaks (δ ~1.0 ppm) and deuterium-induced shifts.
  • LC-MS/MS : Monitor m/z ratios for deuterium incorporation (e.g., +3 Da for d3 labeling).
  • Stable Isotope Tracing : Confirm metabolic stability via cell culture assays under deuterated media, tracking label retention over time .

Q. What are the primary challenges in using this compound as an internal standard for quantitative proteomics?

  • Answer : Key challenges include:

  • Ion Suppression : Co-eluting metabolites may interfere with MS signals; mitigate via orthogonal separation (e.g., 2D-LC).
  • Deuterium Exchange : Labile hydrogens in peptides can lead to back-exchange, requiring strict pH control (pH <3) and low-temperature storage.
  • Calibration Curve Nonlinearity : Address via spiking isotopically distinct analogs (e.g., ¹³C-labeled leucine) as secondary references .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported metabolic flux data involving this compound?

  • Answer : Discrepancies often stem from isotopic dilution or cell-type-specific uptake rates. To reconcile

  • Controlled Replication : Standardize cell culture conditions (e.g., O₂ levels, nutrient media).
  • Tracer Dilution Analysis : Use kinetic modeling (e.g., Isotopomer Spectral Analysis) to account for intracellular pool sizes.
  • Cross-Validation : Compare results across multiple platforms (e.g., GC-MS vs. MALDI-TOF) .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Answer : Employ nonlinear regression models (e.g., Hill equation) to fit sigmoidal dose-response curves. For small-sample studies, use Bayesian hierarchical models to account for inter-experiment variability. Validate via bootstrap resampling or Monte Carlo simulations to quantify uncertainty in IC₅₀ values .

Q. How can researchers optimize in vivo stability of this compound for longitudinal imaging studies?

  • Answer : Strategies include:

  • Formulation : Encapsulate in deuterated liposomes to reduce enzymatic degradation.
  • Kinetic Isotope Effect (KIE) Mitigation : Replace labile hydrogens in adjacent functional groups with fluorine.
  • Imaging Protocol : Use hyperpolarized MRI or PET with ¹⁸F-labeled analogs to track real-time distribution .

Methodological Resources

  • Literature Review : Prioritize primary sources indexed in SciFinder or Reaxys for synthesis protocols and spectral data .
  • Data Validation : Cross-reference with peer-reviewed repositories (e.g., PubChem, ChemSpider) to confirm compound properties .
  • Experimental Design : Follow ICMJE guidelines for documenting reagent purity, storage conditions, and safety protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.